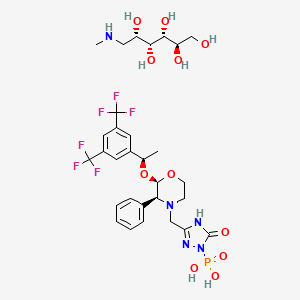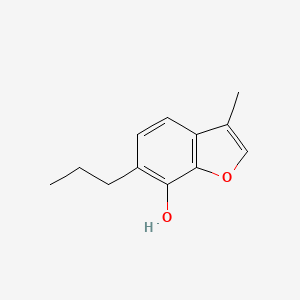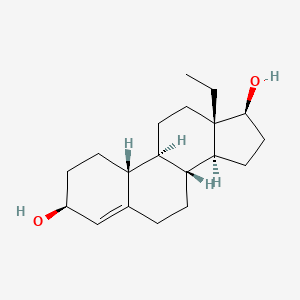
18-Methyl bolandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methyl bolandiol: is a synthetic anabolic steroid with the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol . It is a derivative of bolandiol, known for its androgenic, estrogenic, and progestational activities. This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl bolandiol typically involves the chemical modification of bolandiol. The process includes several steps such as hydroxylation and methylation under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: 18-Methyl bolandiol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired product, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Mécanisme D'action
18-Methyl bolandiol exerts its effects by binding to androgen, estrogen, and progestin receptors. It has a lower affinity for these receptors compared to other steroids but still exhibits significant biological activity . The compound stimulates anabolic processes, leading to increased muscle mass and bone density. It also influences hormone levels by suppressing gonadotropins and endogenous testosterone production .
Comparaison Avec Des Composés Similaires
Bolandiol: The parent compound with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with potent muscle-building effects.
Testosterone: The primary male sex hormone with significant anabolic and androgenic activities.
Uniqueness: 18-Methyl bolandiol is unique due to its balanced androgenic, estrogenic, and progestational activities, making it a versatile compound for research purposes .
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-13-ethyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,13-18,20-21H,2-10H2,1H3/t13-,14-,15+,16+,17-,18-,19-/m0/s1 |
Clé InChI |
KXBFVYQMAZRJSI-IGYHUTEBSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O |
SMILES canonique |
CCC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


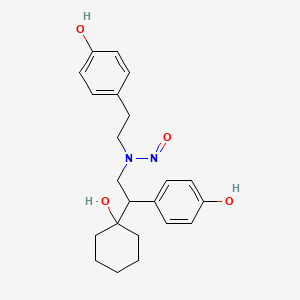
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)

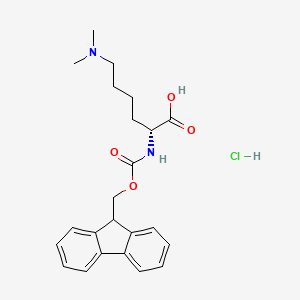
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
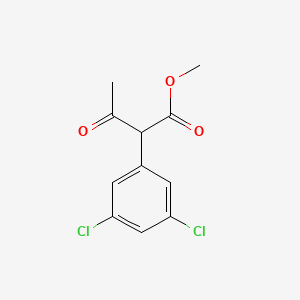
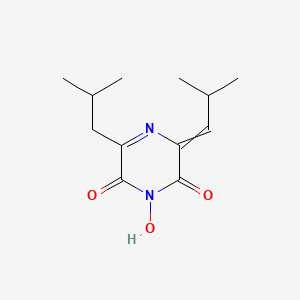
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)

![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
